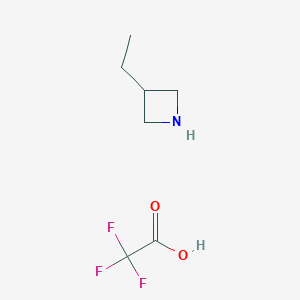

3-Ethylazetidine, trifluoroacetic acid

Description

Significance of Azetidine (B1206935) Frameworks in Advanced Organic Synthesis

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. researchgate.net Its incorporation into a molecular structure can impart favorable physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets. researchgate.net The rigid, three-dimensional nature of the azetidine ring provides a defined orientation for substituents, which is a key consideration in rational drug design. rsc.org The synthesis of diversely substituted azetidines is an active area of research, with numerous methods being developed to access these valuable motifs. organic-chemistry.org

Overview of Strain-Driven Reactivity in Azetidine Systems

The chemical reactivity of azetidines is profoundly influenced by their significant ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. rsc.orgrsc.org This stored energy facilitates a variety of chemical transformations, most notably ring-opening reactions. ambeed.com Under appropriate conditions, the azetidine ring can be opened by nucleophiles, electrophiles, or through rearrangement processes, providing access to a wide range of functionalized acyclic amines. rsc.org This strain-driven reactivity allows for the use of azetidines as versatile synthetic intermediates, enabling the construction of more complex molecular architectures. rsc.org

Role of Trifluoroacetic Acid in Contemporary Organic Chemistry Methodologies

Trifluoroacetic acid (TFA) is a powerful and versatile tool in modern organic chemistry. wikipedia.org It is a strong organic acid, significantly more acidic than acetic acid, due to the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org This high acidity makes it an effective catalyst for a variety of acid-mediated reactions. researchgate.net Furthermore, TFA is widely used as a reagent for the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is commonly employed in peptide synthesis and the protection of amines. wikipedia.org

In the context of amine-containing compounds like 3-ethylazetidine (B1370080), TFA also serves as a common counter-ion. bio-works.com During purification processes such as reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is often used as an ion-pairing agent in the mobile phase. mdpi.com This results in the formation of a stable salt with the protonated amine, in this case, the 3-ethylazetidinium cation. ambiopharm.comgenscript.com This salt formation can improve the handling and storage characteristics of the parent amine. ambiopharm.com

Research Scope and Objectives Pertaining to 3-Ethylazetidine, Trifluoroacetic Acid

The specific compound, this compound, represents the salt formed between the 3-ethylazetidine base and trifluoroacetic acid. Research pertaining to this compound is primarily focused on the properties and reactivity of the 3-ethylazetidine cation as a building block in organic synthesis. The trifluoroacetate (B77799) anion is generally considered a spectator ion in many applications, although its presence can influence the solubility and stability of the compound. The primary objective in utilizing this compound is to leverage the unique structural and chemical features of the 3-ethylazetidine moiety for the synthesis of more complex molecules with potential applications in medicinal chemistry and other areas of chemical research.

Chemical and Physical Data

Below are tables summarizing key data for 3-Ethylazetidine and Trifluoroacetic Acid. Data for the combined salt is limited, so the properties of the individual components are presented.

Table 1: Properties of 3-Ethylazetidine

| Property | Value |

|---|---|

| CAS Number | 7730-47-4 |

| Molecular Formula | C5H11N |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | Not readily available |

Table 2: Properties of Trifluoroacetic Acid

| Property | Value |

|---|---|

| CAS Number | 76-05-1 |

| Molecular Formula | C2HF3O2 |

| Molecular Weight | 114.02 g/mol |

| Boiling Point | 72.4 °C |

| Density | 1.489 g/cm³ |

| pKa | 0.52 |

Detailed Research Findings

While specific research on the salt "this compound" is not extensively published, a wealth of information exists on the synthesis and reactivity of substituted azetidines and the role of trifluoroacetic acid in organic chemistry.

Synthesis of 3-Substituted Azetidines

The synthesis of 3-substituted azetidines, such as 3-ethylazetidine, can be achieved through various synthetic routes. Common strategies include:

Intramolecular Cyclization: This is a widely used method that involves the cyclization of a linear precursor containing an amine and a suitable leaving group. For example, the reaction of a 1,3-dihalopropane derivative with a primary amine can lead to the formation of the azetidine ring. organic-chemistry.org

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions between an imine and an alkene can provide a direct route to the azetidine core.

Ring Expansion of Aziridines: The expansion of a three-membered aziridine (B145994) ring can also be employed to synthesize four-membered azetidines.

Strain-Release Driven Synthesis: More recent methods utilize highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes, which can undergo strain-release-driven reactions with various reagents to afford functionalized azetidines. rsc.org

Reactivity of the Azetidine Ring

The reactivity of the 3-ethylazetidine cation will be dominated by the chemistry of the azetidine ring. Key reactions include:

N-Alkylation and N-Acylation: The nitrogen atom of the azetidine ring is nucleophilic and can readily react with electrophiles such as alkyl halides and acyl chlorides to form N-substituted azetidines.

Ring-Opening Reactions: As previously mentioned, the inherent ring strain of azetidines makes them susceptible to ring-opening reactions. These can be initiated by strong acids, Lewis acids, or electrophilic reagents. For instance, treatment with a strong acid can lead to protonation of the nitrogen atom, activating the ring towards nucleophilic attack and subsequent cleavage. The use of trifluoroacetic anhydride (B1165640) has been shown to trigger ring-opening of certain azetidine precursors. nih.gov

The Role of the Trifluoroacetate Counter-ion

The trifluoroacetate anion in "this compound" primarily serves to form a stable salt with the protonated 3-ethylazetidine. This is particularly relevant in the context of purification by HPLC, where TFA is a common mobile phase additive. genscript.com The presence of the TFA counter-ion can influence the solubility of the compound, often rendering it more soluble in polar solvents. In some instances, the trifluoroacetate ion can be exchanged for other anions, such as chloride or acetate (B1210297), if its presence is undesirable for subsequent applications. bio-works.com While generally considered non-coordinating, the trifluoroacetate anion can, under certain conditions, participate in reactions, although this is less common.

Properties

IUPAC Name |

3-ethylazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYDLYQWUBZMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-74-1 | |

| Record name | 3-ethylazetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 3 Ethylazetidine and Its Derivatives

Nucleophilic Ring-Opening Reactions of the Azetidine (B1206935) Core

The activation of the azetidine ring, often through protonation or formation of an azetidinium salt, facilitates nucleophilic attack and subsequent cleavage of the strained four-membered ring. The regioselectivity of these reactions is a key aspect, frequently influenced by electronic and steric factors of the substituents on the ring and the nature of the incoming nucleophile. magtech.com.cn

In the presence of a strong acid like trifluoroacetic acid, the nitrogen atom of 3-ethylazetidine (B1370080) is protonated, forming a reactive azetidinium ion. This process significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The ring strain in azetidines can lead to decomposition pathways, especially under acidic conditions where the nitrogen is protonated, priming the molecule for ring-opening. nih.gov This acid-mediated activation is a common preamble to intramolecular ring-opening by a pendant nucleophilic group. nih.gov The regioselectivity of the N–C bond cleavage is dictated by the substitution pattern on the ring, with cleavage often occurring at the most substituted carbon or the one best able to stabilize a positive charge in the transition state.

A transition-metal-free catalytic method has been developed for the ring-opening of azetidines using organotrifluoroborate salts as nucleophiles. organic-chemistry.orgnih.gov This reaction proceeds under cooperative Brønsted/Lewis acid catalysis, enabling the formation of new carbon-carbon bonds to yield γ,γ-substituted amines. organic-chemistry.orgnsf.gov The process is noted for its complete regioselectivity and high diastereoselectivity. organic-chemistry.org Mechanistic studies suggest that the reaction pathway is dependent on the presence of a Brønsted acid; stereoretention is observed with the acid, while stereoinversion is favored in its absence, indicating divergent mechanisms. nih.gov This method is compatible with a range of organotrifluoroborates, including alkenyl, alkynyl, and aryl/heteroaryl variants. organic-chemistry.orgnsf.gov

Table 1: Examples of Organotrifluoroborate-Mediated Ring Opening of Azetidines

| Azetidine Substrate (N-Ts) | Organotrifluoroborate | Catalyst System | Product | Yield (%) | Ref |

| 2-Phenylazetidine | Potassium vinyltrifluoroborate | Yb(OTf)₃ | N-(1,4-Diphenylbut-3-en-1-yl)-4-methylbenzenesulfonamide | 90% | rsc.org |

| 2-Phenylazetidine | Potassium phenylethynyltrifluoroborate | Yb(OTf)₃ | N-(1,4-Diphenylbut-3-yn-1-yl)-4-methylbenzenesulfonamide | 82% | rsc.org |

| 2-Phenylazetidine | Potassium phenyltrifluoroborate | LiClO₄ / (n-Bu)₄NHSO₄ | N-(1,2-Diphenylethyl)amine derivative | - | rsc.org |

Data synthesized from reported reaction schemes. Yields are for selected examples and may not represent the full scope.

The azetidine ring, when activated by a Lewis acid, can undergo ring-opening via a Friedel-Crafts-type reaction with electron-rich aromatic nucleophiles. rsc.org This process involves the electrophilic alkylation of an aromatic ring, where the azetidinium ion acts as the electrophile. The reaction forges a new C-C bond between the aromatic nucleophile and a carbon atom of the former azetidine ring, leading to the formation of γ-aryl-substituted amines. This method provides a direct route to valuable scaffolds in organic synthesis, mirroring the reactivity of more strained aziridines but under practical reaction conditions. rsc.org

The Friedel–Crafts reaction, developed by Charles Friedel and James Crafts, traditionally involves the alkylation or acylation of an aromatic ring using an alkyl halide or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org The application of this principle to azetidine ring-opening demonstrates the utility of strained heterocycles as alkylating agents in electrophilic aromatic substitution.

The nucleophilic ring-opening of azetidinium ions, formed from azetidines like 3-ethylazetidine, can be achieved with a wide array of nucleophiles. The regioselectivity of the attack is a critical consideration and is governed by the substitution pattern of the azetidine ring. magtech.com.cnnih.gov For unsymmetrically substituted azetidines, nucleophilic attack generally occurs at the less sterically hindered carbon adjacent to the nitrogen atom. magtech.com.cn However, electronic effects can override steric factors. For instance, substituents that can stabilize a partial positive charge, such as aryl groups, direct the nucleophile to the adjacent carbon. magtech.com.cn

This reactivity has been exploited for the synthesis of diverse polysubstituted linear amines in a stereoselective and regioselective manner. nih.gov A variety of nucleophiles, including halides, oxygen-based, sulfur-based, and carbon-based nucleophiles, have been successfully employed in these transformations. researchgate.netnih.gov

Functionalization at Substituted Positions (e.g., 3-Position)

Beyond ring-opening reactions, the functional groups attached to the azetidine ring can be chemically transformed. This allows for the synthesis of a wide range of substituted azetidine derivatives, which are valuable building blocks in medicinal and synthetic chemistry. uni-muenchen.de

The compound 3-bromo-3-ethylazetidine serves as a versatile precursor for a variety of 3-substituted 3-ethylazetidine derivatives. The bromine atom at the 3-position is a good leaving group, enabling its displacement by a range of nucleophiles through nucleophilic substitution reactions. thieme-connect.com This approach has been used to straightforwardly prepare 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, and 3-amino-3-ethylazetidines. thieme-connect.comresearchgate.net

For example, reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the corresponding 3-methoxy-3-ethylazetidine, while treatment with potassium cyanide affords the 3-cyano-3-ethylazetidine derivative. thieme-connect.com The latter can be further hydrolyzed to produce the corresponding 3-carbamoyl or 3-carboxy derivatives. thieme-connect.com These transformations highlight the utility of 3-bromo-3-ethylazetidines as key intermediates for introducing diverse functionalities at the C3-position of the azetidine ring. thieme-connect.com

Table 2: Nucleophilic Substitution Reactions of 1-Benzhydryl-3-bromo-3-ethylazetidine

| Nucleophile | Reagent/Conditions | Product (3-Substituent) | Ref |

| Methoxy (B1213986) | NaOMe, MeOH, Δ | -OCH₃ | thieme-connect.com |

| Phenoxy | PhOH, NaH, DMF, 80 °C | -OPh | thieme-connect.com |

| Acetoxy | AcOK, MeCN, Δ | -OAc | thieme-connect.com |

| Propylamino | n-PrNH₂, MeCN, Δ | -NH-n-Pr | thieme-connect.com |

| Cyano | KCN, MeCN, Δ | -CN | thieme-connect.com |

Based on reactions described for N-substituted 3-bromo-3-ethylazetidines.

Generation and Reactivity of 3-Ethylideneazetidines

The generation of 3-ethylideneazetidines involves the formation of an exocyclic double bond at the C3 position of the azetidine ring. This is typically achieved through elimination reactions from 3-substituted azetidines. For instance, analogous to the elimination of a methoxy group from N-Boc-3-methoxyazetidine to form an endocyclic double bond, a suitably activated 3-ethyl-3-hydroxyazetidine could undergo dehydration to yield 3-ethylideneazetidine.

The reactivity of the resulting exocyclic double bond in 3-ethylideneazetidines opens avenues for further functionalization. This double bond can participate in various addition reactions, allowing for the introduction of a wide range of functional groups. The strain of the four-membered ring can influence the reactivity of the adjacent double bond.

C-C Bond Formation at the Azetidine Ring

Creating new carbon-carbon bonds on the azetidine ring is a key strategy for elaborating its structure. Several methods have been developed for this purpose, including transition metal-catalyzed cross-coupling reactions and strain-release homologation.

One notable method is the Hiyama cross-coupling reaction, which has been successfully used to synthesize 3-arylazetidines by reacting 3-iodoazetidine (B8093280) with arylsilanes under mild, palladium-catalyzed conditions. organic-chemistry.org This approach could be adapted for 3-halo-3-ethylazetidines to introduce aryl or other carbon-based groups at the C3 position.

Another innovative strategy involves the reaction of highly strained azabicyclo[1.1.0]butanes with boronic esters. This process, driven by the release of ring strain, proceeds through a 1,2-metalate rearrangement to form functionalized azetidine boronic esters. rsc.orgorganic-chemistry.org These intermediates are versatile synthons for further C-C bond-forming reactions.

Palladium-catalyzed intramolecular C(sp³)–H amination represents another powerful tool, enabling the synthesis of the azetidine ring itself by forming a C-N bond. rsc.org Variations of C-H activation could potentially be used to directly functionalize the C-H bonds of a pre-formed 3-ethylazetidine ring, although this is a challenging transformation.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Hiyama Coupling | 3-Iodoazetidine, Arylsilane | Palladium Catalyst | 3-Arylazetidine | organic-chemistry.org |

| Strain-Release Homologation | Azabicyclo[1.1.0]butane, Boronic Ester | t-BuLi | Azetidine Boronic Ester | rsc.orgorganic-chemistry.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy Amine | La(OTf)₃ | 3-Hydroxyazetidine | nih.govfrontiersin.org |

α-Lithiation and Electrophile Trapping of Azetidines

Direct functionalization of the carbon atom adjacent to the nitrogen (the α-position) is a highly effective method for introducing substituents onto the azetidine ring. This is commonly achieved through α-lithiation followed by trapping the resulting organolithium species with an electrophile. The success of this reaction is highly dependent on the nature of the activating group on the azetidine nitrogen.

Electron-withdrawing groups such as Boc (t-butoxycarbonyl) or thiopivaloyl are essential to increase the acidity of the α-protons and to direct the lithiation. mdpi.comresearchgate.net For example, N-thiopivaloylazetidin-3-ol undergoes α-lithiation and subsequent electrophile trapping to yield a variety of 2-substituted 3-hydroxyazetidines. nih.gov The stereochemical outcome of this reaction can be influenced by the electrophile used. nih.gov

Similarly, s-BuLi can induce an α-lithiation–elimination sequence on N-Boc-3-methoxyazetidine to generate an N-Boc-2-lithio-2-azetine intermediate in situ. nih.govorganic-chemistry.org This lithiated species can then be trapped with a range of electrophiles, including aldehydes, ketones, and allylic halides (after transmetalation to copper), providing access to various 2-substituted azetines. nih.govorganic-chemistry.org While this specific example leads to an unsaturated ring, the underlying principle of α-lithiation and trapping is broadly applicable to saturated azetidine systems for C-C bond formation at the C2 position. mdpi.com

| N-Protecting Group | Starting Material | Base | Electrophiles | Product | Reference |

| Thiopivaloyl | N-thiopivaloylazetidin-3-ol | s-BuLi | D₂O, MeI, Aldehydes | 2-Substituted 3-hydroxyazetidines | nih.gov |

| Boc | N-Boc-3-methoxyazetidine | s-BuLi | Aldehydes, Ketones, TMSCl, Allyl bromide | 2-Substituted N-Boc 2-azetines | nih.govorganic-chemistry.org |

| Oxazoline | N-Alkyl 2-oxazolinylazetidine | Organolithium | Alkyl halides | N-Alkyl-2,2-disubstituted azetidines | mdpi.com |

Diversification of Functionalized Azetidines

Once an initial functionalization has been achieved, the resulting azetidine derivatives can be further modified to create a diverse library of compounds.

Post-Functionalization of Exocyclic Double Bonds

An exocyclic double bond, as found in a 3-ethylideneazetidine, is a versatile functional handle for further reactions. It can undergo a variety of transformations common to alkenes. For example, hydrogenation can reduce the double bond to provide a 3,3-diethylazetidine (B13016976) derivative. Electrophilic addition reactions with halogens or hydrohalic acids can introduce new functional groups. Moreover, oxidative cleavage of the double bond could yield a 3-azetidinone derivative, providing a ketone handle for subsequent nucleophilic additions or other carbonyl chemistry. rsc.org

Derivatization of Azetidine Carboxylic Acids

Azetidine carboxylic acids are important building blocks, and the carboxylic acid group can be readily transformed into other functionalities. For instance, azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives can be synthesized and elaborated. nih.govnih.gov The carboxyl group can be converted to esters, amides (as discussed in 3.3.3), or reduced to a primary alcohol. This alcohol can then be further functionalized, for example, by conversion to a leaving group for nucleophilic substitution reactions. The synthesis of alkyl 3-bromoazetidine-3-carboxylates provides a precursor where the bromine atom can be displaced by various nucleophiles, and the ester group can be simultaneously or subsequently modified. nih.gov

Alkylation and Amide Formation Reactions

Alkylation: The nitrogen atom of the azetidine ring can be alkylated, typically after deprotection if a group like Boc was used in previous steps. This allows for the introduction of various alkyl or aryl groups on the nitrogen, which can significantly alter the compound's properties.

Amide Formation: Amide bond formation is a robust and widely used reaction. An azetidine bearing a carboxylic acid moiety, such as 3-ethylazetidine-3-carboxylic acid, can be coupled with a primary or secondary amine to form an amide. libretexts.org This reaction is often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. masterorganicchemistry.comorganic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. masterorganicchemistry.com Conversely, an azetidine with an amino group can be acylated by reacting it with a carboxylic acid or its activated derivative. nih.gov

| Reaction | Starting Material | Reagent(s) | Product | Reference |

| Amide Formation (Coupling) | Azetidine Carboxylic Acid, Amine | DCC or EDC | Azetidine Amide | masterorganicchemistry.comorganic-chemistry.org |

| Amide Formation (Acyl Halide) | Azetidine Carboxylic Acid | 1. SOCl₂ 2. Amine | Azetidine Amide | masterorganicchemistry.com |

| Amide Formation (from Amine) | Amino-azetidine, Carboxylic Acid | Coupling Agent | Azetidine Amide | libretexts.org |

Synthesis and Reactivity of 3-Ethylazetidine-Borane Complexes Not Documented in Publicly Available Literature

Extensive searches for detailed research findings on the synthesis and reactivity of borane (B79455) complexes derived specifically from 3-ethylazetidine have yielded no direct results. While the broader chemistry of azetidine-borane complexes is a field of active research, specific studies focusing on the 3-ethyl substituted variant are not present in the surveyed scientific literature.

General methodologies for the formation of azetidine-borane adducts and their subsequent functionalization are well-established. These typically involve the reaction of a substituted azetidine with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). The resulting N-borane complex activates the azetidine ring, facilitating various chemical transformations.

Key research in this area has explored the reactivity of N-alkyl-2-arylazetidine-borane complexes. nih.govdntb.gov.ua Studies have demonstrated that the formation of these complexes can proceed with temperature-dependent stereoselectivity. nih.govdntb.gov.ua Furthermore, the borane group acts as a powerful activating and directing group, enabling regioselective lithiation at positions that would otherwise be unreactive. nih.govdntb.gov.ua For instance, in N-alkyl-2-arylazetidine-borane complexes, a regioselective hydrogen/lithium exchange occurs at the benzylic position, a transformation promoted by the BH₃ group. nih.govdntb.gov.ua This lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups.

Another area of investigation involves the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. The borane complex is crucial for stabilizing the formation of a lithium enolate, allowing for subsequent reaction with electrophiles to yield α-alkylated products with high diastereoselectivity.

Despite these advances with other substituted azetidines, there is no specific information available regarding the synthesis of a borane complex starting from 3-ethylazetidine. Consequently, data on the reactivity, functionalization, or any detailed research findings for "3-ethylazetidine-borane complex" could not be found. The influence of a 3-ethyl substituent on the formation and subsequent reactions of an azetidine-borane complex remains an unexplored area in the available chemical literature.

Stereochemical Aspects in 3 Ethylazetidine Chemistry

Diastereoselective Synthetic Pathways

The synthesis of 3-ethylazetidine (B1370080) with control over the relative stereochemistry of multiple chiral centers is often achieved through diastereoselective reactions. These pathways establish a specific spatial arrangement of the ethyl group relative to other substituents on the azetidine (B1206935) ring.

One effective strategy involves the diastereoselective cyclization of acyclic precursors. For instance, the iodine-mediated cyclization of homoallyl amines can proceed via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines. nih.gov This method demonstrates how the geometry of the starting material can dictate the stereochemical outcome of the ring-forming step. Similarly, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanum(III) trifluoromethanesulfonate (B1224126), provides a route to functionalized azetidines with high regioselectivity and diastereoselectivity. frontiersin.orgfrontiersin.org

Another powerful approach is the functionalization of pre-existing azetidine rings or their precursors, such as azetines. A copper-catalyzed three-component coupling reaction involving the boryl allylation of azetines allows for the introduction of two functional groups across the double bond with complete diastereoselectivity, governed by a syn-addition mechanism. acs.orgnih.gov Furthermore, α-lithiation of N-protected azetidines followed by trapping with an electrophile can also proceed with high diastereoselectivity. For example, the lithiation of N-thiopivaloylazetidin-3-ol and subsequent reaction with various electrophiles predominantly yields the cis-isomer. uni-muenchen.de

The table below summarizes various diastereoselective methods applicable to the synthesis of substituted azetidines.

| Method | Key Reagents/Catalysts | Typical Outcome |

| Iodine-mediated cyclization | Iodine, NaHCO₃ | cis-2,4-Azetidines |

| Intramolecular aminolysis of epoxides | La(OTf)₃ | High diastereoselectivity |

| Copper-catalyzed boryl allylation | Cu(I)/bisphosphine complex | Complete syn-addition |

| α-Lithiation and electrophile trap | s-BuLi, Electrophile | Predominantly cis |

Enantioselective Approaches to Azetidine Structures

Controlling the absolute stereochemistry in the synthesis of 3-ethylazetidine is crucial for its application in medicinal chemistry and as a chiral building block. Enantioselective synthesis can be broadly categorized into three main strategies: the use of chiral auxiliaries, asymmetric catalysis, and starting from the chiral pool.

Chiral auxiliaries are commonly employed to direct the stereochemical course of a reaction. Optically active α-methylbenzylamine and chiral tert-butanesulfinamides have proven effective for this purpose. acs.orgnih.govrsc.orgacs.org For example, a general method for producing enantioenriched C2-substituted azetidines involves the condensation of an achiral aldehyde with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, which proceeds with high diastereoselectivity. acs.org

Asymmetric catalysis offers a more atom-economical approach. This includes both metal-based catalysis and organocatalysis. A highly enantioselective difunctionalization of azetines has been achieved using a copper(I)/bisphosphine catalytic system, which simultaneously installs two functional groups and creates two stereogenic centers with excellent stereocontrol. acs.orgnih.gov Asymmetric hydrogenation of prochiral azetinyl-carboxylic acid precursors is another viable method to furnish enantioselectively functionalized azetidine carboxylic acids. acs.org Chiral hydrogen-bond-donor catalysts, such as squaramides, have also been used to promote highly enantioselective ring-opening reactions of azetidines, yielding enantioenriched products. acs.org

Synthesis from the chiral pool involves using naturally occurring chiral molecules, such as amino acids, as starting materials. nih.gov This strategy embeds chirality in the starting material, which is then carried through the synthetic sequence to the final azetidine product.

The following table highlights key enantioselective methods for synthesizing chiral azetidines.

| Method | Catalyst/Auxiliary | Stereocontrol Mechanism | Enantiomeric Excess (ee) |

| Chiral Auxiliary Approach | Chiral tert-butanesulfinamide | Substrate-controlled diastereoselectivity | High (often >90%) |

| Asymmetric Copper Catalysis | CuBr / Chiral bisphosphine ligand (e.g., (S,S)-L1) | Catalyst-controlled facial discrimination | Up to 99% |

| Asymmetric Hydrogenation | Chiral metal catalyst | Enantioselective reduction | 92:8 er reported |

| Chiral Organocatalysis | Chiral squaramide | Enantioselective H-bond activation | Up to 97% |

Control of Stereochemistry in Ring Opening and Functionalization Reactions

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.org The stereochemistry of the starting azetidine often plays a critical role in determining the stereochemical outcome of these transformations.

Nucleophilic ring-opening reactions of activated azetidines (e.g., N-acyl or N-sulfonyl azetidinium ions) typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. Therefore, the stereochemistry of the product is directly dependent on the stereochemistry of the starting material. For example, the methanol-promoted ring-opening of enantiomerically pure trans-(2R,4S)-2-allyl-4-phenyl-N-tosyl-azetidine affords an amino ether with a syn configuration, whereas the corresponding cis-azetidine yields a product with an anti configuration. rsc.org

The regioselectivity of the ring-opening is governed by both electronic and steric factors. magtech.com.cn Nucleophiles generally attack the less substituted carbon adjacent to the nitrogen in 2-alkylazetidines, a process controlled by steric hindrance. magtech.com.cn However, the stereochemical course can also be influenced by the catalyst. A chiral squaramide hydrogen-bond donor catalyst has been shown to promote highly enantioselective ring-opening of 3-substituted azetidines by acyl halides, indicating that the catalyst can differentiate between the two enantiotopic C-N bonds of the intermediate azetidinium ion. acs.org

This control extends to functionalization reactions that preserve the ring. The diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles demonstrates that a chiral auxiliary on the nitrogen atom can effectively direct the approach of an electrophile to one face of the molecule. rsc.org

Configurational Stability of Intermediates and Products

The configurational stability of chiral centers on the azetidine ring, as well as any reactive intermediates formed during its functionalization, is essential for maintaining stereochemical integrity. The four-membered ring is relatively rigid, which helps in maintaining the stereochemistry of substituents. rsc.org

However, the stability can be compromised under certain conditions. For instance, the formation of carbanionic intermediates, such as those generated during α-lithiation, raises questions about configurational stability. Mechanistic studies on α-lithiated N-Boc azetidines have been conducted to understand this aspect. rsc.org The choice of the nitrogen protecting group and the reaction conditions (e.g., temperature, solvent) are critical for preventing epimerization.

The stability of the final azetidine product can also be influenced by its substitution pattern. It has been noted that certain substituted azetidines can exhibit limited benchtop stability, with decomposition observed over time. acs.org For example, an azetidine bearing an electron-donating methoxy (B1213986) group was found to be less stable than its unsubstituted counterpart, suggesting that electronic effects can activate the strained ring towards undesired ring-opening. acs.org

In many synthetic sequences, a strong acid like trifluoroacetic acid (TFA) is used in the final step to remove acid-labile protecting groups (e.g., Boc, trityl). rsc.orgrsc.orgnih.gov This yields the final product as a trifluoroacetate (B77799) salt. The azetidine ring is generally stable under these conditions, preserving the stereochemistry established in earlier steps.

Role of Trifluoroacetic Acid in the Chemistry of 3 Ethylazetidine and Azetidines

Trifluoroacetic Acid as a Protecting Group Removal Reagent

Protecting groups are essential in multi-step organic synthesis to temporarily mask reactive functional groups, such as the nitrogen atom in the azetidine (B1206935) ring. The selection of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Trifluoroacetic acid is a premier reagent for the acidic cleavage of several common amine protecting groups. advancedchemtech.comnih.gov

Deprotection of N-Boc Groups

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many synthetic conditions. libretexts.org TFA is the reagent of choice for its removal, a process often referred to as Boc deprotection. kangmei.com The reaction mechanism involves the protonation of the Boc group by TFA, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, which is typically isolated as its trifluoroacetate (B77799) salt. commonorganicchemistry.com

The deprotection is generally carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature or 0°C, with TFA concentrations ranging from 20% to neat. rsc.orgreddit.com The reaction is often rapid and clean, with the volatile byproducts, isobutylene (B52900) and carbon dioxide, being easily removed. commonorganicchemistry.com

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| N-Boc Azetidine Derivative | 20% TFA in DCM, 0°C | 80-99% | rsc.org |

| N-Boc Protected Amino Acid | Neat TFA, RT, 2h | >95% | reddit.com |

| N-Boc Spirocyclic Azetidine | TFA, DCM, RT | High | nih.gov |

| N-Boc Azetidinyl Moiety | TFA | High | acs.org |

Table 1. Examples of N-Boc Deprotection in Azetidine and Related Amine Chemistry using Trifluoroacetic Acid.

Removal of Other Amine Protecting Groups (e.g., t-butanesulfonyl)

Beyond the Boc group, TFA is effective for cleaving other acid-labile amine protecting groups. Its strong acidity allows it to protonate and facilitate the removal of various moieties used to protect the azetidine nitrogen.

Trityl (Tr) Group : The bulky triphenylmethyl (trityl) group is readily removed from nitrogen using TFA. This deprotection was a key step in the synthesis of diverse spirocyclic and bridged bicyclic azetidine scaffolds, where the trityl group was cleaved to liberate the primary amine for further functionalization. nih.gov

tert-Butanesulfinyl Group : The tert-butanesulfinyl group, often used as a chiral auxiliary in the asymmetric synthesis of amines, can be cleaved under mild acidic conditions. researchgate.net While strong acids like HCl are commonly used, TFA can also effect this transformation, although selectivity can be an issue in the presence of other acid-sensitive groups like Boc. researchgate.net

Other Groups : TFA is also used to remove other protecting groups such as benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), although the conditions may vary. libretexts.orgwikipedia.org The mechanism generally involves protonation followed by cleavage to form a stable carbocation or other intermediate. nih.govstackexchange.com

Trifluoroacetic Acid as a Catalyst in Azetidine Synthesis and Reactions

The strong Brønsted acidity of trifluoroacetic acid allows it to serve as an effective catalyst for a variety of organic transformations involving azetidines, from their initial synthesis to their subsequent functionalization.

Acid Catalysis in Cyclization Reactions

The formation of the strained four-membered azetidine ring often proceeds via intramolecular cyclization. While many of these reactions are base-mediated SN2 reactions, acid catalysis provides an alternative pathway. frontiersin.org TFA can catalyze cyclization reactions by protonating a functional group, such as an alcohol or an alkene, rendering it a better leaving group or activating it toward intramolecular nucleophilic attack by the amine nitrogen. For instance, the intramolecular aminolysis of epoxides to form azetidines is an example of an acid-catalyzed ring-forming reaction. frontiersin.org While lanthanide triflates are often used, the principle of Lewis or Brønsted acid catalysis is central to activating the epoxide for ring-opening. frontiersin.org

Promoting Nucleophilic Additions and Substitutions

Trifluoroacetic acid can significantly promote nucleophilic substitution reactions on heterocyclic rings by enhancing their electrophilicity. When TFA protonates a nitrogen atom within a heteroaromatic system, it withdraws electron density from the ring, making it more susceptible to attack by nucleophiles.

A notable example is the SNAr reaction of halopurines with anilines, which is effectively facilitated by a combination of TFA and 2,2,2-trifluoroethanol (B45653) (TFE). In this system, TFA acts as the acid catalyst that activates the purine (B94841) ring toward nucleophilic attack. rsc.org Furthermore, the reaction of strained 1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride (B1165640) (a derivative of TFA) leads to the formation of an azonium intermediate. This intermediate undergoes a ring-opening reaction where a trifluoroacetate anion acts as the nucleophile, resulting in a substituted azetidine. nih.gov This demonstrates how TFA and its derivatives can both activate the substrate and participate as nucleophiles.

Trifluoroacetic Acid as a Solvent in Azetidine Chemistry

The unique properties of trifluoroacetic acid—high acidity, miscibility with many organic solvents, and volatility—also make it a useful solvent or co-solvent for specific reactions. kangmei.com

TFA has been employed as a solvent for atom transfer radical cyclization reactions. Its use can improve the solubility of organic substrates compared to more polar solvents like water. kangmei.com Its acidic nature can also play a catalytic role in these transformations. The low boiling point of TFA (72.4 °C) is a significant practical advantage, as it allows for easy removal from the reaction mixture by evaporation under reduced pressure. kangmei.com

In some cases, TFA is used as part of a solvent system. For example, in the previously mentioned SNAr reactions, a mixture of TFA and TFE is used. Here, TFE serves as the primary solvent due to its low nucleophilicity and ability to solubilize polar substrates, while TFA acts as the crucial catalytic component. rsc.org

Implications of Trifluoroacetate Counterion in Salt Properties

The trifluoroacetate counterion is frequently present in synthetic peptides and other amine-containing compounds, often as a result of its use in solid-phase synthesis cleavage steps or as a mobile phase additive in purification by high-performance liquid chromatography (HPLC). nih.govd-nb.infogenscript.com While common, the presence of the TFA counterion has several well-documented implications.

The trifluoroacetate anion can significantly influence the properties of the corresponding salt. genscript.com It is known to be strongly bound to cationic compounds, which can make its removal or exchange challenging. toxicdocs.org This strong interaction can affect solubility, crystallinity, and stability. Furthermore, the TFA counterion can interfere with certain analytical techniques. For instance, it exhibits a strong infrared band around 1670 cm⁻¹, which can overlap with the amide I band in peptides and proteins, complicating structural analysis by FTIR spectroscopy. genscript.comtoxicdocs.org

From a biological standpoint, the trifluoroacetate ion is not always inert. Residual TFA in a compound may lead to unpredictable results in biological assays. genscript.com Studies have reported that TFA salts can exhibit lower pharmacological efficacy compared to the same compounds with different counterions, such as hydrochloride. nih.gov In some cellular experiments, TFA has been shown to inhibit cell proliferation. d-nb.infotoxicdocs.org For these reasons, the exchange of trifluoroacetate for more biologically compatible counterions like chloride or acetate (B1210297) is often a necessary step in pharmaceutical development. nih.govgenscript.com

Table 1: Influence of the Trifluoroacetate Counterion on Salt Properties

| Property | Implication of Trifluoroacetate (TFA) Counterion | References |

|---|---|---|

| Origin | Commonly introduced during solid-phase synthesis or HPLC purification. | nih.gov, d-nb.info, genscript.com |

| Physicochemical Properties | Affects solubility, crystallinity, and stability. Can be strongly bound to the cation. | nih.gov, genscript.com, toxicdocs.org |

| Biological Activity | Not always inert; can influence pharmacological efficacy and may exhibit cellular toxicity. | nih.gov, d-nb.info, genscript.com |

| Analytical Interference | Strong IR absorption band (~1670 cm⁻¹) can interfere with FTIR structural analysis. | genscript.com, toxicdocs.org |

| Pharmaceutical Development | Often exchanged for other counterions (e.g., HCl, acetate) to improve biological compatibility and efficacy. | nih.gov, toxicdocs.org |

Trifluoroacetic Acid in Trifluoromethylation Reactions (Contextual to CF3 source)

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a key strategy in medicinal chemistry, as this moiety can enhance metabolic stability, bioavailability, and binding affinity. sciencecodex.com While numerous specialized reagents have been developed for trifluoromethylation, there is growing interest in using simple, inexpensive, and readily available sources. sciencecodex.comccspublishing.org.cn Trifluoroacetic acid (TFA) and its derivatives, such as trifluoroacetic anhydride (TFAA), have emerged as highly attractive reagents for this purpose. ccspublishing.org.cnresearchgate.net

The use of TFA as a CF₃ source typically proceeds through the generation of a trifluoromethyl radical (•CF₃). sciencecodex.comresearchgate.net The general mechanism involves the initial formation of a trifluoroacetate radical, which rapidly undergoes decarboxylation (loss of CO₂) to yield the •CF₃ radical. sciencecodex.comccspublishing.org.cnresearchgate.net This transformation can be achieved under various reaction conditions, notably through photoredox catalysis using visible light, which offers a milder alternative to harsh oxidative methods. sciencecodex.comresearchgate.net

This methodology has been successfully applied to the trifluoromethylation of a diverse range of arenes and heteroarenes. sciencecodex.comccspublishing.org.cn The process is valued for its operational simplicity and the fact that its primary byproduct is carbon dioxide. ccspublishing.org.cn

In a context relevant to the chemistry of strained nitrogen heterocycles, trifluoroacetic anhydride (TFAA) has been used to trigger strain-release ring-opening reactions in 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are precursors to substituted azetidines. nih.gov In this reaction, TFAA activates the molecule, leading to the formation of an azonium intermediate whose ring is opened by the trifluoroacetate anion. nih.gov This demonstrates the role of TFA derivatives not only as potential CF₃ sources but also as activating reagents in the synthesis of complex azetidine scaffolds. nih.gov

Table 2: Trifluoroacetic Acid and Derivatives as CF₃ Sources in Trifluoromethylation

| Reagent | Typical Conditions | Key Reactive Intermediate | Substrate Scope (Examples) | References |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Photoredox catalysis, Oxidants (e.g., Na₂S₂O₈) | Trifluoromethyl radical (•CF₃) via decarboxylation | Arenes, Heteroarenes | ccspublishing.org.cn, sciencecodex.com, researchgate.net |

| Trifluoroacetic Anhydride (TFAA) | Photoredox catalysis, Visible light, Activator (e.g., Pyridine-N-oxide) | Trifluoromethyl radical (•CF₃) | Aromatic ketones | researchgate.net |

| Trifluoroacetic Acid Derivatives | Various, including thermal and photochemical methods | Trifluoromethyl radical (•CF₃) | C-X (X=Br, I), C-H, and C=X bonds | ccspublishing.org.cn |

Applications of 3 Ethylazetidine and Its Derivatives in Organic Synthesis

Use as Building Blocks for Complex Molecular Architectures

3-Ethylazetidine (B1370080) serves as a valuable building block for constructing more complex molecular structures, a role stemming from the unique conformational constraints and reactivity of the azetidine (B1206935) ring. researchgate.netresearchgate.net This strained four-membered ring system is increasingly utilized in medicinal chemistry and diversity-oriented synthesis to create novel fused, bridged, and spirocyclic architectures. nih.gov

The synthetic utility of 3-substituted azetidines, such as 3-ethylazetidine, has been demonstrated in the preparation of functionalized and spirocyclic compounds. nih.govresearchgate.net For instance, derivatives like 3-bromo-3-ethylazetidines act as precursors for 3-ethylideneazetidines, which are starting materials for a variety of functionalized and spirocyclic azetidine building blocks. researchgate.net The presence of the ethyl group at the 3-position provides a lipophilic substituent that can influence the physicochemical properties of the final complex molecule. The azetidine ring itself can be strategically incorporated to impart rigidity and specific three-dimensional arrangements in larger scaffolds.

Research has focused on developing robust methods for generating these strained four-membered rings, as they are often challenging to synthesize efficiently. researchgate.netsciencedaily.com Once formed, the 3-ethylazetidine moiety can be further elaborated. The nitrogen atom can be functionalized, and the ring can participate in various chemical transformations, making it a versatile synthon for creating diverse molecular frameworks.

Table 1: Examples of Complex Architectures Derived from Azetidine Scaffolds

| Scaffold Type | Description | Synthetic Approach | Reference |

|---|---|---|---|

| Spirocyclic Azetidines | Compounds where the azetidine ring is part of a spiro system, sharing one carbon atom with another ring. | Metalation of an aminonitrile followed by trapping with an electrophile and subsequent cyclization. | nih.gov |

| Bridged Bicyclic Systems | Diazabicyclo[3.1.1]heptane systems containing a fused azetidine ring. | Intramolecular cyclization of a suitably functionalized azetidine precursor. | nih.gov |

| Fused 8-Membered Rings | Azetidine ring fused to an eight-membered ring. | Ring-closing metathesis of an azetidine derivative containing two terminal alkene chains. | nih.gov |

| Functionalized Azetidines | Azetidines with various substituents introduced at different positions. | Nucleophilic substitution on precursors like 3-bromo-3-ethylazetidines. | researchgate.net |

Integration into Natural Product Synthesis (excluding biological activity)

The azetidine motif is present in a range of natural products, often contributing to their unique structures and properties. rsc.orgrsc.org Consequently, substituted azetidines like 3-ethylazetidine are valuable precursors in the total synthesis of these natural products or their structural analogs. The synthesis of azetidine-containing natural products presents significant challenges due to the difficulty in constructing the strained four-membered ring. rsc.orgresearchgate.net

Development of Peptidomimetics and Constrained Amino Acid Analogues

Azetidines are highly valuable in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved properties like stability against enzymatic degradation. rsc.orgnih.gov The incorporation of azetidine-based amino acids into peptide chains introduces conformational constraints, which can lock the peptide into a specific bioactive conformation. researchgate.netacs.org

3-Ethylazetidine can be a precursor to non-natural, constrained α- or β-amino acids. For example, azetidine-2-carboxylic acid (Aze) is a well-known proline analogue that induces unique kinks in peptide backbones. A 3-ethyl substituted version would add a lipophilic side chain, potentially influencing binding interactions with biological targets. The synthesis of such constrained amino acid analogues is a key strategy in modern drug discovery. nih.gov These building blocks are then incorporated into peptide sequences using standard peptide synthesis protocols. The resulting peptidomimetics, containing the rigid 3-ethylazetidine scaffold, are used to study structure-activity relationships and to develop therapeutic agents with enhanced potency and bioavailability. nih.govacs.org

Precursors for Other Nitrogen-Containing Compounds

The ring strain inherent in the azetidine core makes it an excellent precursor for the synthesis of other nitrogen-containing compounds through ring-opening or ring-expansion reactions. researchgate.netresearchgate.netresearchgate.net These transformations leverage the relief of strain as a thermodynamic driving force.

Ring-Opening Reactions: The azetidine ring in 3-ethylazetidine can be opened by various nucleophiles. This process breaks one of the C-N bonds, leading to highly functionalized acyclic amines. The specific outcome depends on the nucleophile and the reaction conditions, providing a versatile method for preparing substituted γ-amino compounds.

Ring-Expansion Reactions: Functionalized azetidines can undergo ring expansion to form larger, more stable nitrogen heterocycles. For instance, under appropriate conditions, azetidine derivatives can be converted into five-membered rings (pyrrolidines) or seven-membered rings (azepanes). researchgate.net These reactions provide access to different classes of heterocyclic compounds that might be more difficult to synthesize directly. The 3-ethyl substituent would be carried through the transformation, resulting in a substituted pyrrolidine (B122466) or azepane.

Applications in Polymer Science and Materials

Azetidine and its derivatives are recognized as monomers for cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net This process yields polyamines (poly(trimethylene imine)s), which are polymers with repeating amino groups in their backbone.

3-Ethylazetidine can potentially serve as a monomer in such polymerization reactions. The polymerization is typically initiated by cationic species, which attack the nitrogen atom of the azetidine ring, leading to ring opening and subsequent propagation. The presence of the ethyl group at the 3-position would result in a functional polymer with pendant ethyl groups along the chain. These substituents can modify the physical properties of the resulting polymer, such as its solubility, thermal stability, and hydrophobicity. Such functional polymers have potential applications as crosslinkers, chelating agents, or in the development of new materials. researchgate.netresearchgate.net

Table 2: Summary of Synthetic Applications

| Application Area | Role of 3-Ethylazetidine Scaffold | Resulting Products | Key Transformation | Reference |

|---|---|---|---|---|

| Complex Architectures | Rigid building block | Spirocycles, fused and bridged systems | Cyclization, substitution | nih.govresearchgate.net |

| Natural Product Synthesis | Structural synthon | Natural product analogs | Multi-step synthesis | rsc.orgresearchgate.net |

| Peptidomimetics | Constrained amino acid precursor | Conformationally restricted peptides | Peptide coupling | nih.govacs.org |

| Nitrogen Compound Precursor | Strained ring for transformation | Acyclic amines, pyrrolidines, azepanes | Ring-opening, ring-expansion | researchgate.net |

| Polymer Science | Monomer | Functional polyamines | Cationic ring-opening polymerization | researchgate.net |

Current Challenges and Future Research Directions

Development of More Sustainable Synthetic Routes

A primary challenge in azetidine (B1206935) chemistry is the development of environmentally benign and efficient synthetic methods. Traditional routes can often involve harsh reagents, multi-step processes, and the generation of significant waste. Future research is increasingly focused on "green" chemistry principles to address these issues.

Key areas of development include:

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and sustainable production of functionalized azetidines. uniba.ituniba.it This technology allows for precise control over reaction parameters, improved safety when handling reactive intermediates like organolithiums, and easier scalability compared to batch processes. uniba.it The use of greener solvents, such as cyclopentyl methyl ether (CPME), within flow systems further enhances the sustainability of these methods. uniba.ituniba.it

Photocatalysis: Visible-light-mediated reactions represent a significant advance in sustainable synthesis. nih.govnih.gov Photocatalysis can drive reactions like the aza Paternò-Büchi reaction ([2+2] cycloaddition) under mild conditions, often using low loadings of iridium or copper-based photocatalysts. rsc.orgnih.govnih.gov These methods provide rapid access to highly functionalized azetidines and reduce reliance on high-energy thermal processes. nih.gov

Catalyst Innovation: The move away from expensive and toxic heavy metals towards more abundant and benign catalysts is a critical goal. Copper-catalyzed photoredox reactions, for instance, offer a more sustainable alternative to traditional iridium and ruthenium complexes for synthesizing azetidines. nih.gov

| Strategy | Key Features | Example Reaction | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Continuous Flow | Precise control of temperature and time; enhanced safety with hazardous reagents. | Lithiation of N-Boc-3-iodoazetidine followed by electrophilic quench. | Reduced waste, safer handling of intermediates, improved scalability. | uniba.ituniba.it |

| Visible-Light Photocatalysis | Mild reaction conditions; use of light as a traceless reagent. | Intermolecular [2+2] photocycloaddition of oximes and alkenes. | High energy efficiency, access to unique reaction pathways. | rsc.orgnih.gov |

| Copper-Based Catalysis | Utilizes an earth-abundant metal. | Photoinduced radical 4-exo-dig cyclization of ynamides. | Lower cost and toxicity compared to precious metal catalysts like iridium or ruthenium. | nih.gov |

Expanding the Scope of Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis and functionalization of azetidines is of paramount importance. While significant progress has been made, expanding the scope and efficiency of these transformations remains a key challenge.

Future research directions include:

Asymmetric Catalysis: Designing new chiral catalysts for reactions such as gold-catalyzed intermolecular oxidation of alkynes can provide access to chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as chiral tert-butanesulfinamide, continues to be a reliable strategy for achieving high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org Research into new, more efficient, and easily recyclable auxiliaries is an ongoing need.

Substrate-Controlled Diastereoselectivity: Leveraging the existing stereocenters on a substrate to control the stereochemical outcome of a reaction is a powerful strategy. For example, the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been demonstrated, allowing for the synthesis of optically active 2,2-disubstituted azetidines. rsc.org Further exploration of substrate-controlled methods can simplify synthetic routes to complex, multi-chiral azetidine derivatives.

Advanced Functionalization Strategies for Complex Azetidine Scaffolds

To fully explore the chemical space around the azetidine core for applications in drug discovery, advanced and versatile functionalization strategies are required. The goal is to move beyond simple substitutions to the creation of more complex molecular architectures such as spirocyclic, fused, and bridged systems. nih.govnih.gov

Promising areas for future research are:

Strain-Release Functionalization: The inherent ring strain of azetidines can be harnessed to drive reactions. rsc.org For instance, nucleophilic addition to highly strained azabicyclobutane intermediates, followed by functionalization, allows for the creation of diversely substituted azetidines. uni-muenchen.de

C–H Activation: Direct functionalization of C–H bonds is a highly atom-economical strategy. Developing methods for the selective C–H activation of the azetidine ring would provide a powerful tool for late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. osi.lv

Ring-Closing Metathesis: This reaction has been effectively used to derive azetidine-fused 8-membered rings from appropriately substituted azetidine precursors, demonstrating a pathway to complex fused systems. nih.gov

| Strategy | Description | Resulting Structure Type | Reference |

|---|---|---|---|

| Strain-Release Arylation | Utilizes strained intermediates like azabicyclobutanes that react with nucleophiles. | 1,3-Bisfunctionalized azetidines. | uni-muenchen.de |

| Ring-Closing Metathesis | Formation of a new ring by intramolecular reaction of two alkene groups on an azetidine precursor. | Fused bicyclic systems (e.g., azetidine-fused 8-membered rings). | nih.gov |

| Intramolecular Buchwald/Hartwig Coupling | Palladium-catalyzed intramolecular C-N bond formation. | Fused systems (e.g., azetidine-fused tetrahydroquinolines). | nih.gov |

Deeper Mechanistic Understanding of Azetidine Reactivity

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The reactivity of azetidines is governed by a delicate balance of ring strain, electronics, and steric factors. rsc.orgresearchgate.net Elucidating the intricate details of these reactions remains a significant challenge.

Future research should focus on:

Intermediate Characterization: Many azetidine-forming reactions proceed through transient intermediates, such as zwitterions or high-valent metal complexes. rsc.orgrsc.org Advanced spectroscopic and analytical techniques are needed to detect and characterize these species to validate proposed mechanisms.

Kinetic and Thermodynamic Studies: Detailed kinetic studies, such as Stern-Volmer quenching experiments in photocatalytic systems, can provide insight into the operative reaction pathways (e.g., energy transfer vs. electron transfer). nih.gov Combining experimental data with computational modeling can help to map out the complete energy landscape of a reaction.

Understanding Regioselectivity: In reactions like the 4-exo-dig radical cyclization to form azetidines, understanding why this less-favored pathway occurs over the more common 5-endo-dig cyclization is critical. nih.gov Mechanistic studies, including DFT calculations, can reveal the kinetic and thermodynamic factors that control such regioselectivity. nih.gov

Computational Design of Novel Azetidine-Based Reagents and Structures

The integration of computational chemistry has the potential to revolutionize how azetidine synthesis is approached. thescience.devmit.edu By moving from a trial-and-error experimental process to a design-first approach, researchers can save significant time and resources.

Key opportunities in this area include:

Predictive Modeling of Reactivity: Computational models can predict the feasibility and potential yield of reactions before they are attempted in the lab. thescience.devmit.edu For example, by calculating the frontier orbital energies of alkenes and oximes, researchers have successfully predicted which pairs will react to form azetidines via photocatalysis. thescience.devmit.edu This approach allows for the rapid screening of a wide range of potential substrates. mit.edu

Designing Novel Scaffolds: Quantum chemical methods and molecular docking can be used to design novel azetidine derivatives with specific desired properties, such as inhibitory activity against biological targets. researchgate.net These in silico methods can predict binding affinity and pharmacological characteristics, helping to prioritize which compounds to synthesize. researchgate.net

Understanding Molecular Properties: Computational tools can be used to study the electronic, thermodynamic, and structural properties of azetidine derivatives. researchgate.netrsc.org This includes analyzing factors like molecular electrostatic potential and Hirshfeld surfaces to understand the stability and reactivity of novel compounds, which is particularly relevant in fields like energetic materials. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 3-Ethylazetidine using trifluoroacetic acid (TFA)?

TFA is commonly used in deprotection steps during heterocyclic amine synthesis. For 3-Ethylazetidine, TFA facilitates the cleavage of tert-butoxycarbonyl (Boc) protecting groups. A typical protocol involves dissolving the Boc-protected azetidine precursor in anhydrous TFA (1:10 v/v) under nitrogen, stirring at 0–25°C for 1–2 hours, and isolating the product via rotary evaporation . Electrochemical fluorination of acetyl chloride derivatives (Simons method) is another route to generate TFA intermediates, which can be coupled with azetidine alkylation .

Q. How does TFA’s physicochemical profile influence its utility in peptide synthesis and NMR spectroscopy?

TFA’s strong acidity (pKa ~0.23) ensures efficient protonation of basic residues, enabling selective cleavage of ester bonds in solid-phase peptide synthesis . In NMR, its low proton signal (δ 11.5 ppm in D2O) and compatibility with hydrophobic analytes make it ideal for solvent suppression techniques. For example, 0.1% TFA in deuterated acetonitrile is used to dissolve peptides while minimizing background interference .

Q. What safety protocols are essential when handling TFA in laboratory settings?

TFA must be stored in sealed amber glass containers at room temperature, away from bases, metals, and reducing agents (e.g., LiAlH4), to prevent violent exothermic reactions . Personal protective equipment (PPE), including neoprene gloves and fume hoods, is mandatory. Neutralization of waste TFA with chilled sodium bicarbonate (5% w/v) is recommended before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when using TFA as a mobile-phase additive?

TFA’s chaotropic effects (e.g., ion-pairing with basic analytes) can alter retention factors (k) and peak symmetry. A Box-Behnken experimental design can optimize parameters like TFA concentration (0.05–0.2% v/v), column temperature (25–40°C), and gradient slope. For example, in reversed-phase HPLC, 0.1% TFA improves resolution of basic pharmaceuticals but may require post-column neutralization to enhance MS compatibility .

Q. What mechanistic role does TFA play in catalytic heteroatom removal from coal-derived liquids?

TFA acts as a Brønsted acid co-catalyst in sulfided CoMo systems, enhancing nitrogen removal by protonating heterocyclic amines (e.g., carbazole). Studies show a linear correlation between TFA concentration (0.1–1.0 mmol/L) and denitrogenation efficiency (R² = 0.92). Catalyst lifetime improves due to reduced coke formation, as TFA solubilizes polar intermediates .

Q. How does TFA’s solvent polarity impact the electrospinning of polyethylene terephthalate (PET) nanofibers?

In dichloromethane (DCM):TFA (80:20 wt%) systems, TFA reduces solution viscosity by disrupting PET chain entanglement via protonation of ester groups. This enables fiber diameters <200 nm at 15 kV. However, excess TFA (>30%) causes rapid solvent evaporation, leading to bead defects. A three-factor ANOVA confirms voltage (p < 0.01) is the most significant parameter .

Q. What strategies mitigate TFA-induced corrosion in high-temperature catalytic reactions?

Lining reactors with Hastelloy C-276 or using Teflon-coated stirrers prevents metal leaching. In Pd-catalyzed cross-couplings, substituting TFA with its ammonium salt (CF₃CO₂NH₄) reduces corrosiveness while maintaining acidity (pH ~1.5). Post-reaction passivation with 5% HNO3 removes residual TFA-metal complexes .

Data Contradiction Analysis

Q. Why do some studies report TFA as a poor solvent despite its widespread use in peptide chemistry?

TFA’s high acidity (log P = -0.21) limits its utility in reactions requiring mild conditions (e.g., enzymatic catalysis). However, its low boiling point (72.4°C) and strong solubilizing power for hydrophobic peptides justify its use in specific contexts. Contradictions arise when comparing bulk solvent applications (e.g., polymer dissolution) versus specialized uses (e.g., Boc deprotection) .

Q. How can conflicting reports on TFA’s environmental persistence be reconciled?

While TFA is stable in aqueous media (t½ > 40 years), UV photolysis (λ = 254 nm) degrades it to CO2 and HF within 24 hours. Discrepancies in environmental studies stem from varying experimental conditions: natural sunlight (low UV-B intensity) shows slower degradation compared to artificial UV sources .

Methodological Recommendations

Q. What analytical techniques validate TFA’s purity and concentration in reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.